1-Bromooctane

Beschreibung

The exact mass of the compound 1-Bromooctane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.65e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9821. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromooctane including the price, delivery time, and more detailed information at info@benchchem.com.

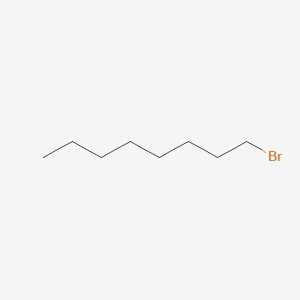

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKOFRJSULQZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021938 | |

| Record name | 1-Bromooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | n-Octyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.34 [mmHg] | |

| Record name | n-Octyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-83-1 | |

| Record name | 1-Bromooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q382HPC6LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromooctane (CAS Number: 111-83-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromooctane (CAS 111-83-1), a versatile alkyl halide widely utilized in organic synthesis. This document details its physicochemical properties, spectral data, safety and handling protocols, and key experimental procedures for its synthesis and common reactions.

Core Data Presentation

Quantitative data for 1-bromooctane has been compiled and structured in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of 1-Bromooctane

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇Br | [1] |

| Molecular Weight | 193.12 g/mol | [2] |

| CAS Number | 111-83-1 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Characteristic | |

| Melting Point | -55 °C | |

| Boiling Point | 201-202 °C (at 1013 mbar) | |

| Density | 1.118 g/mL at 25 °C | |

| Vapor Density | 6.7 (vs air) | |

| Vapor Pressure | 0.34 mmHg at 25 °C | |

| Refractive Index (n20/D) | 1.452 | |

| Flash Point | 80 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in organic solvents. |

Table 2: Spectral Data Summary for 1-Bromooctane

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectrum available, showing characteristic peaks for the octyl chain protons. | |

| ¹³C NMR | Spectrum available. | |

| Infrared (IR) Spectroscopy | Spectrum available, showing characteristic C-H and C-Br stretching and bending vibrations. | |

| Mass Spectrometry (MS) | Mass spectrum available, showing the molecular ion peak and characteristic fragmentation pattern. | |

| Raman Spectroscopy | Spectrum available. |

Table 3: Safety and Hazard Information for 1-Bromooctane

| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |

| Physical Hazards | Combustible Liquid | |

| Health Hazards | Causes skin irritation. Causes serious eye irritation. | |

| Environmental Hazards | Very toxic to aquatic life with long lasting effects. | H410: Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |

| Signal Word | Warning |

Experimental Protocols

Detailed methodologies for the synthesis of 1-bromooctane and its application in two fundamental organic reactions are provided below.

Protocol 1: Synthesis of 1-Bromooctane from 1-Octanol

This protocol describes the synthesis of 1-bromooctane via the reaction of 1-octanol with hydrobromic acid and sulfuric acid.

Materials:

-

1-Octanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

10% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium bromide in water and then add 1-octanol.

-

Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Heat the mixture to reflux and maintain for 7-8 hours.

-

After cooling, dilute the mixture with water and transfer to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, concentrated sulfuric acid, water again, and finally with a 10% sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by distillation, collecting the fraction boiling at 196-200 °C. The expected yield is over 90%.

Protocol 2: Grignard Reaction of 1-Bromooctane with Acetone

This protocol outlines the formation of octylmagnesium bromide and its subsequent reaction with acetone to form 2-methyl-2-nonanol. This procedure is adapted from a comparative protocol for bromooctane isomers.

Materials:

-

1-Bromooctane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Three-necked flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In a dropping funnel, prepare a solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromooctane solution to the magnesium and initiate the reaction, with gentle heating if necessary.

-

Once the reaction starts (indicated by cloudiness and gentle boiling of the ether), add the remaining 1-bromooctane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until most of the magnesium is consumed (approximately 1-2 hours).

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the cold, stirring Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 2-methyl-2-nonanol.

-

Protocol 3: Williamson Ether Synthesis of Ethyl Octyl Ether

This protocol details the synthesis of ethyl octyl ether using 1-bromooctane and sodium ethoxide.

Materials:

-

1-Bromooctane

-

21% Sodium ethoxide in ethanol solution

-

5-mL reaction vial with spin vane

-

Heating block

Procedure:

-

Place 3.0 mL of the 21% sodium ethoxide solution into a 5-mL vial containing a spin vane.

-

Add 1.0 mL of 1-bromooctane to the vial and immediately seal it.

-

Place the reaction vial in a heating block pre-heated to 120 °C.

-

The reaction will proceed via an SN2 mechanism to form ethyl octyl ether. A small amount of 1-octene may be formed as an elimination byproduct.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships involving 1-bromooctane.

References

An In-depth Technical Guide to the Structure and Isomerism of 1-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctane, an alkyl halide with the chemical formula C₈H₁₇Br, serves as a versatile building block and intermediate in a myriad of applications, including organic synthesis, pharmaceutical development, and materials science. Its chemical reactivity, largely dictated by the presence of the bromine atom, allows for a wide range of chemical transformations. However, a comprehensive understanding of its structure and, more importantly, its extensive isomerism is paramount for its effective and precise utilization in research and development. This technical guide provides an in-depth exploration of the structural features of 1-bromooctane and a systematic analysis of the constitutional and stereoisomers of bromooctane.

Structure of 1-Bromooctane

1-Bromooctane, also known by its IUPAC name 1-bromooctane and as n-octyl bromide, is a primary alkyl halide.[1] Its structure consists of a linear eight-carbon alkyl chain (an octane chain) with a bromine atom attached to one of the terminal carbon atoms (C1).

Chemical Formula: C₈H₁₇Br[1][2][3][4]

IUPAC Name: 1-bromooctane

Structure:

The molecule possesses a simple, unbranched structure, which influences its physical and chemical properties. The carbon-bromine (C-Br) bond is the key functional group, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for many of its synthetic applications.

Isomerism in Bromooctane (C₈H₁₇Br)

The molecular formula C₈H₁₇Br gives rise to a vast number of isomers, which can be broadly categorized into constitutional isomers and stereoisomers. Understanding the nuances of this isomerism is critical as different isomers can exhibit distinct physical, chemical, and biological properties.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. For C₈H₁₇Br, this diversity arises from two main sources: variations in the carbon skeleton (branching) and the position of the bromine atom on that skeleton.

The foundational carbon skeletons for bromooctane isomers are derived from the 18 constitutional isomers of octane (C₈H₁₈). By substituting one hydrogen atom with a bromine atom on each of these 18 skeletons, all possible constitutional isomers of bromooctane can be systematically derived. The number of unique monobromo-substituted isomers for each octane skeleton depends on the number of chemically non-equivalent hydrogen atoms.

The 18 constitutional isomers of octane are:

-

n-octane

-

2-Methylheptane

-

3-Methylheptane

-

4-Methylheptane

-

2,2-Dimethylhexane

-

2,3-Dimethylhexane

-

2,4-Dimethylhexane

-

2,5-Dimethylhexane

-

3,3-Dimethylhexane

-

3,4-Dimethylhexane

-

3-Ethylhexane

-

2,2,3-Trimethylpentane

-

2,2,4-Trimethylpentane

-

2,3,3-Trimethylpentane

-

2,3,4-Trimethylpentane

-

3-Ethyl-2-methylpentane

-

3-Ethyl-3-methylpentane

-

2,2,3,3-Tetramethylbutane

From these skeletons, a large number of constitutional isomers of bromooctane can be generated. For example, brominating n-octane can yield 1-bromooctane, 2-bromooctane, 3-bromooctane, and 4-bromooctane. Similarly, each branched octane isomer will give rise to a set of unique positional isomers of bromooctane.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For bromooctane isomers, stereoisomerism primarily arises from the presence of chiral centers.

A chiral center is typically a carbon atom that is bonded to four different groups. A molecule with a single chiral center is chiral and can exist as a pair of non-superimposable mirror images called enantiomers . These enantiomers are designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

Several constitutional isomers of bromooctane possess one or more chiral centers:

-

2-Bromooctane: The C2 carbon is bonded to a hydrogen, a bromine, a methyl group, and a hexyl group, making it a chiral center. Thus, 2-bromooctane exists as a pair of enantiomers: (R)-2-bromooctane and (S)-2-bromooctane.

-

3-Bromooctane: The C3 carbon is a chiral center, leading to (R)-3-bromooctane and (S)-3-bromooctane.

-

4-Bromooctane: The C4 carbon is a chiral center, resulting in (R)-4-bromooctane and (S)-4-bromooctane.

-

Branched Isomers: Many of the branched constitutional isomers also contain chiral centers. For example, 1-bromo-2-methylheptane has a chiral center at C2. 2-Bromo-3-methylheptane has two chiral centers (at C2 and C3), which can lead to the formation of diastereomers (stereoisomers that are not mirror images of each other) in addition to enantiomers. The number of possible stereoisomers for a molecule with 'n' chiral centers is generally 2ⁿ.

The logical relationship between the different types of isomers of C₈H₁₇Br is illustrated in the following diagram:

Quantitative Data of Selected Bromooctane Isomers

The physical properties of bromooctane isomers are influenced by their structure. Generally, straight-chain isomers have higher boiling points than their branched counterparts due to stronger van der Waals forces. The position of the bromine atom also affects the physical properties.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰D) |

| 1-Bromooctane | 111-83-1 | 201 | 1.118 at 25°C | 1.452 |

| 2-Bromooctane | 557-35-7 | 190.8 | 1.099 | 1.450 |

| 3-Bromooctane | 999-64-4 | 81.5 at 20 Torr | 1.1024 (estimate) | 1.4582 |

| 4-Bromooctane | 999-06-4 | 190.8 | 1.108 | 1.450 |

| 1-Bromo-2-methylheptane | 72279-59-5 | 190.8 | 1.108 | 1.45 |

| (R)-(-)-2-Bromooctane | 5978-55-2 | 105-108 at 60 Torr | 1.105 at 25°C | - |

| 1-Bromo-2-ethylhexane | 18908-66-2 | 75-77 at 16 mmHg | 1.086 at 25°C | 1.4538 |

Experimental Protocols

Synthesis of 1-Bromooctane from 1-Octanol

This protocol describes a common laboratory-scale synthesis of 1-bromooctane via an Sₙ2 reaction between 1-octanol and hydrobromic acid, with sulfuric acid as a catalyst.

Materials:

-

1-Octanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, cool 1.0 mole of 1-octanol in an ice bath.

-

Reagent Addition: Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring. Following this, add 1.25 moles of 48% hydrobromic acid.

-

Reflux: Heat the mixture to reflux and maintain for 6 hours.

-

Work-up:

-

After cooling, transfer the mixture to a distillation apparatus and perform a steam distillation.

-

Separate the organic layer (crude 1-bromooctane) using a separatory funnel.

-

Wash the crude product twice with an equal volume of cold, concentrated sulfuric acid to remove any unreacted alcohol and dialkyl ether byproduct.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude 1-bromooctane by fractional distillation, collecting the fraction that boils at approximately 201°C.

-

Synthesis of Secondary Bromooctanes (e.g., 2-Bromooctane)

Secondary bromooctanes can be synthesized from the corresponding secondary alcohols (e.g., 2-octanol for 2-bromooctane) using similar methods to the primary synthesis, often with phosphorus tribromide (PBr₃) or hydrobromic acid. The reaction with HBr may proceed via an Sₙ1 mechanism, which could lead to rearrangements, while PBr₃ typically favors an Sₙ2 pathway with inversion of stereochemistry if a chiral alcohol is used.

Purification by Fractional Distillation

Fractional distillation is a crucial technique for separating mixtures of liquids with close boiling points, such as a mixture of bromooctane isomers.

Apparatus:

-

Distillation flask, fractionating column (e.g., Vigreux or packed column), condenser, receiving flask, thermometer, heating mantle.

Procedure:

-

Place the crude mixture of bromooctane isomers into the distillation flask with boiling chips.

-

Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

Slowly heat the distillation flask to allow for the gradual establishment of a temperature gradient in the fractionating column.

-

Collect the different fractions as the temperature stabilizes at the boiling point of each isomer. The isomer with the lowest boiling point will distill first.

-

Monitor the temperature closely; a sharp drop in temperature indicates that a particular fraction has completely distilled.

Characterization of Bromooctane Isomers

4.4.1. Gas Chromatography (GC) Gas chromatography is a powerful technique for separating and identifying volatile compounds like bromooctane isomers.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable for separating constitutional isomers.

-

Chiral GC: For the separation of enantiomers, a chiral stationary phase (e.g., a cyclodextrin-based column) is required.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of bromooctane isomers.

-

¹H NMR: The chemical shift and splitting pattern of the protons on the carbon bearing the bromine atom are characteristic. For 1-bromooctane, this is a triplet around 3.4 ppm. For 2-bromooctane, it is a multiplet further downfield.

-

¹³C NMR: The chemical shift of the carbon atom bonded to the bromine is significantly deshielded and is a key indicator of the bromine's position. For 1-bromooctane, the C1 carbon appears around 33-34 ppm.

4.4.3. Infrared (IR) Spectroscopy The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum, usually between 500 and 600 cm⁻¹.

4.4.4. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in a roughly 1:1 ratio).

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 1-bromooctane.

Conclusion

1-Bromooctane and its numerous isomers represent a fascinating and synthetically important class of compounds. A thorough understanding of their structural diversity, including both constitutional and stereoisomerism, is essential for any researcher or scientist working with these molecules. The ability to synthesize, separate, and characterize specific isomers is a critical skill in modern organic chemistry and drug development. This guide has provided a comprehensive overview of the structure, isomerism, physical properties, and key experimental protocols related to 1-bromooctane, serving as a valuable resource for professionals in the field.

References

- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. homework.study.com [homework.study.com]

- 3. echemi.com [echemi.com]

- 4. Draw 18 structural isomers of octane (C8H18) and write their IUPAC names... [askfilo.com]

An In-depth Technical Guide to the Solubility of 1-Bromooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromooctane in various organic solvents. Due to its chemical nature, 1-bromooctane exhibits high solubility in a wide range of non-polar and polar aprotic and protic organic solvents, often to the point of being completely miscible. This document consolidates available solubility data, details the experimental protocols for solubility determination, and illustrates the key factors governing its solubility profile.

Core Principles of 1-Bromooctane Solubility

1-Bromooctane (C₈H₁₇Br) is a haloalkane characterized by a long, non-polar eight-carbon alkyl chain and a polar carbon-bromine bond. This structure dictates its solubility behavior based on the principle of "like dissolves like". The large non-polar alkyl tail dominates the molecule's character, making it readily soluble in non-polar organic solvents through London dispersion forces.[1][2][3] The new intermolecular attractions that form between 1-bromooctane and non-polar solvent molecules have a similar strength to the forces within the separate substances, facilitating dissolution.[4]

While the carbon-bromine bond introduces a dipole moment, the overall polarity of the molecule is low. However, this modest polarity allows for favorable interactions with polar aprotic and protic solvents. In many instances, 1-bromooctane is miscible with common organic solvents like ethanol and ether, meaning it is soluble in all proportions.[1] Conversely, its non-polar nature makes it virtually insoluble in highly polar solvents like water.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for 1-bromooctane in organic solvents is not extensively reported in the literature, primarily because it is miscible with many common solvents. The table below summarizes the available qualitative and quantitative solubility information.

| Solvent Class | Solvent | Temperature (°C) | Solubility |

| Alcohols | Ethanol | Not Specified | Miscible |

| Methanol | Not Specified | Soluble | |

| Ethers | Diethyl Ether | Not Specified | Miscible |

| Hydrocarbons | Hexane | Not Specified | Highly Soluble |

| Toluene | Not Specified | Highly Soluble | |

| Halogenated | Chloroform | Not Specified | Soluble |

| Aqueous | Water | 25 | 1.67 x 10⁻⁴ g/100g |

Experimental Protocols for Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method . This technique establishes the equilibrium solubility of a solute in a solvent at a constant temperature.

Shake-Flask Method for Determining Thermodynamic Solubility

Objective: To determine the maximum concentration of 1-bromooctane that can be dissolved in a given organic solvent at a specific temperature to achieve a saturated solution at equilibrium.

Materials:

-

1-Bromooctane (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of 1-bromooctane to a glass vial containing a known volume of the selected organic solvent. The presence of a distinct, undissolved phase of 1-bromooctane at the bottom of the vial after initial mixing confirms that an excess has been added.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure that equilibrium is reached. This period can range from 24 to 72 hours. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of 1-bromooctane in the solvent has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to permit the undissolved 1-bromooctane to settle.

-

To ensure complete separation of the undissolved solute from the saturated solution, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining microscopic undissolved droplets.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of 1-bromooctane in the chosen solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of 1-bromooctane in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by applying the dilution factor. The result is the thermodynamic solubility of 1-bromooctane in the specific solvent at the tested temperature, typically expressed in units of g/L, mg/mL, or mol/L.

-

Factors Influencing 1-Bromooctane Solubility

The solubility of 1-bromooctane is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationships between the key factors influencing its solubility.

This diagram shows that the properties of both 1-bromooctane (the solute) and the solvent determine the nature and strength of the intermolecular forces between them. The long alkyl chain of 1-bromooctane leads to strong London dispersion forces, which are the primary interactions with non-polar solvents. The polar C-Br bond allows for dipole-dipole interactions with polar solvents. The overall solubility is a result of the interplay of these forces, with temperature generally increasing the solubility.

References

Synthesis of 1-Bromooctane from n-Octanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromooctane from n-octanol, a common and important transformation in organic synthesis. 1-Bromooctane serves as a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and the underlying reaction mechanism.

Core Reaction and Mechanism

The synthesis of 1-bromooctane from n-octanol is typically achieved through a nucleophilic substitution reaction, where the hydroxyl group of the alcohol is replaced by a bromide ion. The reaction is generally carried out using hydrobromic acid or a mixture of sodium bromide and a strong acid, such as sulfuric acid. The reaction proceeds via an S(_N)2 mechanism.

In the presence of a strong acid, the hydroxyl group of n-octanol is protonated to form a good leaving group, water. The bromide ion then acts as a nucleophile, attacking the primary carbon atom and displacing the water molecule to form 1-bromooctane.

Reaction Pathway Diagram

Caption: SN2 mechanism for the synthesis of 1-bromooctane from n-octanol.

Comparative Summary of Synthetic Protocols

Several methods for the synthesis of 1-bromooctane from n-octanol have been reported. The primary variations lie in the source of the bromide, the acid catalyst, reaction time, and temperature. The following table summarizes quantitative data from various cited experimental protocols.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Starting Material | n-Octanol | n-Octanol | n-Octanol | n-Octanol |

| Bromide Source | Sodium Bromide | 48% Hydrobromic Acid | 40% Hydrobromic Acid | 40% Hydrobromic Acid |

| Acid Catalyst | Sulfuric Acid | Sulfuric Acid | Sulfuric Acid | - |

| Molar Ratio (n-Octanol:HBr) | - | 1 : 1.25 | 1 : 1.1 | - |

| Molar Ratio (n-Octanol:H₂SO₄) | - | 1 : 0.5 | 1 : 0.8 | - |

| Reaction Temperature | Reflux | Reflux | 60 °C | Reflux |

| Reaction Time | 7-8 hours | 6 hours | - | 3 hours |

| Reported Yield | >90% | 80% | 98% | - |

| Purification | Washes with H₂O, conc. H₂SO₄, Na₂CO₃ solution, drying, and distillation. | Steam distillation, washes with conc. H₂SO₄ or HCl, NaHCO₃ solution, drying, and distillation. | Separation of organic layer and purification. | Washes and separation. |

Detailed Experimental Protocols

Method 1: Synthesis using Sodium Bromide and Sulfuric Acid

This is a traditional and widely used method for preparing primary alkyl bromides.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium bromide in water.

-

Add n-octanol to the flask.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to reflux and maintain for 7-8 hours.

-

After cooling, dilute the mixture with water and transfer to a separatory funnel.

-

Separate the organic layer and wash sequentially with water, cold concentrated sulfuric acid, water, and 10% sodium carbonate solution.

-

Dry the crude 1-bromooctane over anhydrous sodium sulfate.

-

Purify the product by distillation, collecting the fraction boiling at 196-200 °C.

Method 2: Synthesis using Aqueous Hydrobromic Acid and Sulfuric Acid

This method utilizes constant-boiling hydrobromic acid as the bromide source.

Procedure:

-

To a round-bottom flask, add n-octanol.

-

With cooling, slowly add concentrated sulfuric acid, followed by 48% hydrobromic acid.

-

Heat the mixture under reflux for 6 hours.

-

After cooling, subject the mixture to steam distillation.

-

Separate the organic layer and wash twice with cold concentrated sulfuric acid to remove any diether byproduct.

-

Wash the crude product with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the product over anhydrous calcium chloride.

-

Purify by fractional distillation. A yield of approximately 80% can be expected.

Experimental Workflow

The general workflow for the synthesis and purification of 1-bromooctane is depicted in the following diagram.

A Technical Guide to the Spectroscopic Analysis of 1-Bromooctane

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1-bromooctane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a comprehensive presentation of spectroscopic data.

Spectroscopic Data for 1-Bromooctane

The structural elucidation of 1-bromooctane is routinely achieved through a combination of NMR and IR spectroscopy. Each technique provides unique insights into the molecular structure, confirming the presence of specific functional groups and the overall carbon framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of organic molecules. For 1-bromooctane, both ¹H and ¹³C NMR spectra provide characteristic signals that can be unambiguously assigned to each atom in the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-bromooctane, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), exhibits distinct signals for the different proton environments in the alkyl chain.[1][2] The electron-withdrawing effect of the bromine atom causes the protons on the adjacent carbon (C1) to be deshielded and appear at the lowest field.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C8) | ~0.89 | Triplet | 3H |

| (CH₂)₅ (C3-C7) | ~1.28 | Multiplet | 10H |

| CH₂ (C2) | ~1.85 | Quintet | 2H |

| CH₂Br (C1) | ~3.41 | Triplet | 2H |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of 1-bromooctane provides information on the different carbon environments.[3] The carbon atom attached to the bromine (C1) is significantly deshielded compared to the other alkyl carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C8 | ~14.1 |

| C7 | ~22.7 |

| C6 | ~28.2 |

| C5 | ~28.7 |

| C4 | ~31.8 |

| C3 | ~32.8 |

| C2 | ~33.9 |

| C1 | ~39.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-bromooctane is characterized by absorptions corresponding to C-H stretching and bending vibrations, as well as the C-Br stretching vibration.[4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2955-2855 | C-H (sp³) stretching | Strong |

| 1465 | C-H bending (scissoring) | Medium |

| 1378 | C-H bending (rocking) | Medium |

| 725 | C-H bending (rocking) | Weak |

| 645 | C-Br stretching | Strong |

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra of 1-bromooctane.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-bromooctane for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a standard pulse program with proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of liquid 1-bromooctane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

Data Acquisition:

-

Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the sample holder with the prepared salt plates into the spectrometer's sample beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the structure of 1-bromooctane and its NMR signals.

Caption: Workflow for the spectroscopic analysis of 1-bromooctane.

Caption: Correlation of 1-bromooctane structure with its NMR signals.

References

An In-depth Technical Guide to the Reaction of 1-Bromooctane with Sodium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 1-bromooctane and sodium azide, a fundamental transformation in organic synthesis for the introduction of the azido functional group. The resulting product, 1-azidooctane, is a versatile intermediate in the synthesis of various nitrogen-containing compounds, including amines and triazoles. This document details the reaction mechanism, presents key quantitative data, provides a detailed experimental protocol, and includes a visual representation of the reaction pathway.

Core Reaction Mechanism: A Bimolecular Nucleophilic Substitution (SN2)

The reaction of 1-bromooctane with sodium azide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted, single-step process, the azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.[1][2]

The key characteristics of this SN2 reaction are:

-

Substrate: 1-Bromooctane is a primary alkyl halide. Primary substrates are ideal for SN2 reactions as they offer minimal steric hindrance, allowing for the unencumbered approach of the nucleophile to the reaction center.[3][4]

-

Nucleophile: The azide ion (N₃⁻) is an excellent nucleophile. Its linear shape and the distribution of negative charge across the three nitrogen atoms contribute to its high nucleophilicity, enabling a rapid reaction rate.

-

Leaving Group: The bromide ion (Br⁻) is a good leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.

-

Solvent: The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are effective at solvating the sodium cation but do not strongly solvate the azide anion, leaving it "naked" and highly reactive.

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center, a hallmark of the SN2 mechanism. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a "backside attack."

The rate of this bimolecular reaction is dependent on the concentration of both the 1-bromooctane and the sodium azide. The rate law is expressed as:

Rate = k[CH₃(CH₂)₇Br][NaN₃]

Where 'k' is the rate constant. Doubling the concentration of either reactant will double the reaction rate.

Reaction Pathway Diagram

The following diagram illustrates the concerted SN2 mechanism for the reaction of 1-bromooctane with sodium azide.

Caption: SN2 reaction mechanism of 1-bromooctane with sodium azide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 1-azidooctane from 1-bromooctane and sodium azide. The values are based on established laboratory procedures.

| Parameter | Value | Conditions/Notes |

| Reactant Ratio | 1.5 equivalents of Sodium Azide | An excess of the nucleophile is used to drive the reaction to completion. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances the nucleophilicity of the azide ion. |

| Reaction Temperature | 60-70 °C | Provides sufficient thermal energy to overcome the activation energy barrier. |

| Reaction Time | 12-24 hours | The reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | > 90% | High yields are achievable with proper technique and purification. |

| Product Boiling Point | 78-80 °C at 12 mmHg | For purified 1-azidooctane, obtained via vacuum distillation. |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-azidooctane from 1-bromooctane.

4.1. Materials and Reagents

-

1-Bromooctane (C₈H₁₇Br)

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

4.2. Reaction Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromooctane (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

To this solution, add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to a temperature between 60-70 °C.

-

Stir the mixture vigorously for 12-24 hours. The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

4.3. Work-up and Isolation

-

Pour the cooled reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azidooctane.

4.4. Purification

The crude 1-azidooctane can be purified to a high degree using vacuum distillation.

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Transfer the crude product to the distillation flask.

-

Carefully apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at approximately 78-80 °C at a pressure of 12 mmHg.

4.5. Characterization

The identity and purity of the synthesized 1-azidooctane can be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy (strong azide stretch at ~2100 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Considerations

-

Sodium Azide: Sodium azide is highly toxic and can be explosive, especially upon heating or in contact with certain metals. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

-

1-Bromooctane: This is an irritant. Avoid skin and eye contact.

-

Organic Solvents: Diethyl ether and DMF are flammable and should be handled with care.

This guide provides a thorough technical overview of the reaction between 1-bromooctane and sodium azide. The SN2 mechanism is a cornerstone of organic chemistry, and its application in the synthesis of alkyl azides is a testament to its utility in the development of new chemical entities.

References

Methodological & Application

Synthesis of 1-Octylamine from 1-Bromooctane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-octylamine, a valuable primary amine intermediate in organic synthesis and drug development, starting from 1-bromooctane. Two robust and widely applicable methods are presented: the Gabriel Synthesis and a two-step Azide Synthesis followed by reduction.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for the preparation of 1-octylamine from 1-bromooctane depends on factors such as required purity, scale, and tolerance of functional groups in the starting material. The Gabriel synthesis offers a classic and reliable method for producing primary amines with high purity, avoiding the overalkylation often seen in direct amination. The azide synthesis provides a versatile alternative, with the reduction of the azide intermediate achievable under various conditions to suit different laboratory setups. A summary of these two methods is presented below.

| Parameter | Gabriel Synthesis | Azide Synthesis with LiAlH₄ Reduction |

| Starting Materials | 1-Bromooctane, Potassium Phthalimide | 1-Bromooctane, Sodium Azide |

| Key Intermediates | N-Octylphthalimide | 1-Octyl Azide |

| Cleavage/Reduction Agent | Hydrazine Monohydrate | Lithium Aluminum Hydride (LiAlH₄) |

| Overall Yield | Good to Excellent (Typically 80-95%) | Good (Typically 70-85% over two steps) |

| Reaction Conditions | Step 1: Elevated temperature; Step 2: Reflux | Step 1: Elevated temperature; Step 2: Reflux |

| Key Advantages | High purity of primary amine, avoids overalkylation.[1] | Milder conditions for azide formation, versatile reduction methods available. |

| Key Disadvantages | Harsh conditions for phthalimide cleavage, removal of phthalhydrazide byproduct can be challenging.[2] | Use of potentially explosive sodium azide, energetic reduction with LiAlH₄ requires careful handling. |

Experimental Protocols

Method 1: Gabriel Synthesis

This method involves the N-alkylation of potassium phthalimide with 1-bromooctane, followed by the liberation of 1-octylamine via hydrazinolysis (Ing-Manske procedure).[2][3]

Step 1: Synthesis of N-Octylphthalimide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium phthalimide (1.0 eq) and 1-bromooctane (1.0 eq) in N,N-dimethylformamide (DMF) (3 mL per gram of 1-bromooctane).

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

The N-octylphthalimide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual DMF and potassium salts.

-

Dry the solid product under vacuum to obtain N-octylphthalimide. The product is often used in the next step without further purification.

Step 2: Hydrazinolysis of N-Octylphthalimide

-

Suspend the crude N-octylphthalimide (1.0 eq) in ethanol (5 mL per gram of phthalimide) in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine monohydrate (1.2 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[2]

-

Cool the reaction mixture to room temperature and add 2 M hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Make the filtrate basic (pH > 12) by the dropwise addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-octylamine.

-

Further purification can be achieved by distillation.

Caption: Workflow for the Gabriel Synthesis of 1-Octylamine.

Method 2: Azide Synthesis and Reduction

This two-step method involves the initial conversion of 1-bromooctane to 1-octyl azide, followed by reduction to 1-octylamine using lithium aluminum hydride (LiAlH₄).

Step 1: Synthesis of 1-Octyl Azide

-

In a round-bottom flask, dissolve 1-bromooctane (1.0 eq) in N,N-dimethylformamide (DMF) (5 mL per gram of 1-bromooctane).

-

Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-octyl azide. This intermediate is often used directly in the next step without further purification. A typical yield for this step is around 73%.

Step 2: Reduction of 1-Octyl Azide with LiAlH₄

-

Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

To the flask, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) (10 mL per gram of LiAlH₄). Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Dissolve the crude 1-octyl azide (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the azide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour, then heat to reflux for an additional 2 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with diethyl ether.

-

Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-octylamine.

-

The product can be further purified by distillation.

References

Application Notes and Protocols: Formation of Octylmagnesium Bromide from 1-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis. Their utility in forming new carbon-carbon bonds makes them indispensable tools in academic research and the pharmaceutical industry for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the formation of octylmagnesium bromide, a Grignard reagent, from 1-bromooctane.

The synthesis of Grignard reagents is highly sensitive to experimental conditions. The successful formation of these organometallic compounds is critically dependent on maintaining strictly anhydrous (water-free) conditions, as even trace amounts of moisture will react with and destroy the Grignard reagent.[1] The choice of solvent and temperature also plays a crucial role in the reaction's success, influencing both the rate of formation and the prevalence of side reactions.[2][3]

This guide will cover the necessary safety precautions, apparatus setup, a step-by-step procedure for the synthesis of octylmagnesium bromide, and a discussion of common side reactions and how to mitigate them.

Data Presentation

Reagent and Reaction Parameters

The following table summarizes typical reagent quantities and reaction parameters for the formation of octylmagnesium bromide from 1-bromooctane. Molar equivalents are based on 1-bromooctane as the limiting reagent.

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Amount | Moles (mmol) | Notes |

| 1-Bromooctane | 193.13[4] | 1.0 | 34.2 g | 177 | Primary alkyl halide.[5] |

| Magnesium Turnings | 24.31 | 1.2 - 1.5 | 5.2 - 6.5 g | 214 - 268 | Use of excess magnesium is common. |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | Solvent | ~10-20 mL initially, more for dilution | - | A common solvent for Grignard reactions. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent | - | - | An alternative solvent with a higher boiling point, which can increase the reaction rate. |

| Iodine (I₂) | 253.81 | Catalyst | 1-2 small crystals | - | Used to activate the magnesium surface. |

| Reaction Time | - | - | ~3 hours | - | Time can vary based on reaction scale and conditions. |

| Temperature | - | - | Gentle reflux (Et₂O: ~35°C, THF: ~66°C) | - | The reaction is exothermic and may require initial heating to start. |

Comparative Performance of Solvents

The choice of ethereal solvent can significantly impact the Grignard reagent formation. Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents.

| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Diethyl Ether (Et₂O) | 34.6 | Good for reagent formation, low boiling point simplifies removal. | Highly flammable, low flash point, prone to peroxide formation. |

| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for higher reaction temperatures, potentially increasing reaction rate. Better at stabilizing the Grignard reagent. | Higher boiling point can make removal more difficult. Prone to peroxide formation. |

Experimental Protocols

Safety Precautions

-

Anhydrous Conditions: Grignard reagents react vigorously with water. All glassware must be scrupulously dried before use, typically by flame-drying under an inert atmosphere or oven-drying at >120°C for several hours.

-

Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

-

Solvent Hazards: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

-

Exothermic Reaction: The formation of a Grignard reagent is an exothermic process. Be prepared to cool the reaction flask with an ice-water bath if the reaction becomes too vigorous.

Apparatus Setup

A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), a pressure-equalizing dropping funnel also fitted with a drying tube, and a septum or gas inlet for maintaining an inert atmosphere.

Detailed Procedure for the Synthesis of Octylmagnesium Bromide

-

Preparation of Glassware and Reagents:

-

Flame-dry all glassware under a stream of dry nitrogen or argon gas and allow it to cool to room temperature under the inert atmosphere.

-

Place magnesium turnings (e.g., 6.5 g, 0.268 mol) and a few small crystals of iodine into the three-necked flask.

-

Gently warm the flask with a heat gun until purple iodine vapor is observed, which helps to activate the magnesium surface. Allow the flask to cool.

-

In the dropping funnel, prepare a solution of 1-bromooctane (e.g., 34.2 g, 0.177 mol) in anhydrous diethyl ether (e.g., 10 mL).

-

-

Reaction Initiation:

-

Add enough anhydrous diethyl ether to the reaction flask to cover the magnesium turnings (e.g., 10 mL).

-

Begin vigorous stirring.

-

Add a small aliquot (approximately 1-2 mL) of the 1-bromooctane solution from the dropping funnel to the magnesium suspension.

-

The reaction may be initiated by gentle warming with a water bath. Signs of initiation include the disappearance of the iodine color, the formation of a cloudy or grayish solution, and spontaneous refluxing of the ether.

-

-

Formation of the Grignard Reagent:

-

Once the reaction has initiated, add the remaining 1-bromooctane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

If the reaction becomes too vigorous, slow the rate of addition and/or cool the flask with an ice-water bath.

-

After the addition is complete, continue to stir the mixture and maintain a gentle reflux for approximately 3 hours to ensure all the magnesium has reacted.

-

The resulting grayish and slightly viscous solution is the Grignard reagent, octylmagnesium bromide. It should be cooled to room temperature and used immediately in subsequent synthetic steps.

-

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of Grignard reagent formation.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Discussion of Side Reactions

The primary side reaction in the formation of Grignard reagents from primary alkyl halides is the Wurtz coupling reaction. This reaction involves the coupling of the newly formed Grignard reagent with unreacted 1-bromooctane to produce hexadecane, a C16 hydrocarbon.

Wurtz Coupling Reaction: C₈H₁₇MgBr + C₈H₁₇Br → C₁₆H₃₄ + MgBr₂

To minimize Wurtz coupling, the following strategies are recommended:

-

Slow Addition: Add the 1-bromooctane solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it reacting with the Grignard reagent.

-

Dilution: Using a sufficient volume of anhydrous ether helps to keep the concentrations of all reactants low.

-

Temperature Control: Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the Wurtz coupling reaction.

Applications of Octylmagnesium Bromide

Octylmagnesium bromide is a versatile reagent in organic synthesis, primarily used for the formation of new carbon-carbon bonds through reactions with various electrophiles. Some common applications include:

-

Reaction with Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.

-

Reaction with Esters: To form tertiary alcohols, often with the addition of two equivalents of the Grignard reagent.

-

Reaction with Carbon Dioxide: To synthesize carboxylic acids (e.g., nonanoic acid).

-

Reaction with Epoxides: To open the epoxide ring and form a new carbon-carbon bond, resulting in an alcohol.

The octyl group introduced by this Grignard reagent is a common structural motif in various organic molecules, including pharmaceuticals, fragrances, and materials.

References

Application Notes and Protocols: 1-Bromooctane as a Versatile Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctane (CH₃(CH₂)₇Br) is a primary alkyl halide that serves as a versatile and widely utilized alkylating agent in organic synthesis.[1] Its linear eight-carbon chain and the presence of a good leaving group (bromide) make it an ideal substrate for introducing an octyl moiety into a diverse range of molecules. This lipophilic chain is of significant interest in drug development and material science for modifying the physicochemical properties of parent compounds, such as solubility, lipophilicity, and membrane permeability. These application notes provide an overview of the key applications of 1-bromooctane in organic synthesis, complete with detailed experimental protocols and quantitative data to facilitate its use in a research and development setting.

Key Applications of 1-Bromooctane

1-Bromooctane is a key reagent in several fundamental carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

O-Alkylation (Williamson Ether Synthesis): For the synthesis of ethers from alcohols and phenols.

-

Formation of Grignard Reagents: Creating a potent nucleophile for reaction with various electrophiles.

-

N-Alkylation: For the synthesis of secondary, tertiary, and quaternary amines.

-

C-Alkylation: For the formation of new carbon-carbon bonds with enolates of carbonyl compounds.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[2][3] 1-Bromooctane, as a primary alkyl halide, is an excellent substrate for this reaction, reacting efficiently with a wide range of alkoxides derived from primary, secondary, and tertiary alcohols, as well as phenols.[2]

General Workflow for Williamson Ether Synthesis

References

Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Williamson ether synthesis of asymmetrical ethers utilizing 1-bromooctane as the primary alkyl halide. The Williamson ether synthesis is a robust and versatile method for forming the ether linkage, a common functional group in pharmaceuticals and other fine chemicals. This protocol will focus on the synthesis of butyl octyl ether as a representative example.

Principle and Signaling Pathway

The Williamson ether synthesis is a classic S(_N)2 reaction. The process involves two main steps:

-

Deprotonation of an alcohol: A strong base is used to deprotonate an alcohol, forming a potent nucleophile, the alkoxide.

-

Nucleophilic substitution: The newly formed alkoxide attacks the primary alkyl halide (in this case, 1-bromooctane) in a backside attack, displacing the bromide leaving group and forming the ether.

For the synthesis of butyl octyl ether, the reaction proceeds as follows:

Step 1: Formation of Butoxide CH(_3)CH(_2)CH(_2)CH(_2)OH + NaH → CH(_3)CH(_2)CH(_2)CH(_2)ONa + H(_2) (1-Butanol) + (Sodium Hydride) → (Sodium Butoxide) + (Hydrogen Gas)

Step 2: Synthesis of Butyl Octyl Ether CH(_3)CH(_2)CH(_2)CH(_2)ONa + CH(_3)(CH(_2))_6_CH(_2)Br → CH(_3)CH(_2)CH(_2)CH(_2)O(CH(_2))_7_CH(_3) + NaBr (Sodium Butoxide) + (1-Bromooctane) → (Butyl Octyl Ether) + (Sodium Bromide)

Figure 1. Reaction pathway for the synthesis of butyl octyl ether.

Experimental Protocols

This section outlines two detailed protocols for the synthesis of an octyl ether from 1-bromooctane. Protocol 1 utilizes a strong base (sodium hydride) in an aprotic solvent, which is a common and highly effective method. Protocol 2 employs a weaker base and a phase-transfer catalyst, offering a milder alternative.

Protocol 1: Synthesis of Butyl Octyl Ether using Sodium Hydride in Tetrahydrofuran

Materials:

-

1-Butanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromooctane

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-butanol (1.0 eq).

-

Alkoxide Formation: Suspend sodium hydride (1.2 eq) in anhydrous THF. To this suspension, add the 1-butanol dropwise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes and then at room temperature for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Cool the resulting sodium butoxide solution to 0 °C. Add 1-bromooctane (1.0 eq) dropwise to the flask.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude butyl octyl ether can be purified by fractional distillation or column chromatography on silica gel to yield the pure product.

Protocol 2: Phase-Transfer Catalyzed Synthesis of an Octyl Ether

This method is suitable when using a weaker base like sodium hydroxide and can be advantageous for certain substrates.

Materials:

-

An alcohol (e.g., 1-butanol)

-

1-Bromooctane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

-

Toluene or Dichloromethane

-

Water

Procedure:

-

Reaction Setup: To a round-bottom flask, add the alcohol (1.0 eq), 1-bromooctane (1.0 eq), and tetrabutylammonium bromide (0.1 eq).

-

Reaction: Add a 50% aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture vigorously at 70-80 °C for 6-8 hours.

-

Work-up:

-

Cool the reaction to room temperature and add water.

-

Extract the product with toluene or dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

-

Purification: Purify the crude product by distillation or column chromatography.

Figure 2. Workflow for Williamson ether synthesis using Protocol 1.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of butyl octyl ether from 1-bromooctane and 1-butanol.

| Parameter | Value |

| Reactants | |

| 1-Bromooctane (M.W. 193.13 g/mol ) | 1.0 eq |

| 1-Butanol (M.W. 74.12 g/mol ) | 1.0 - 1.2 eq |

| Sodium Hydride (60%) (M.W. 24.00 g/mol ) | 1.2 eq |

| Product | |

| Butyl Octyl Ether (M.W. 186.34 g/mol ) | - |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | Reflux (~66 °C) |

| Reaction Time | 4 - 6 hours |

| Expected Yield | 75 - 90% |

| Characterization Data | |

| Appearance | Colorless liquid |

| Boiling Point | ~224-226 °C |

| ¹H NMR (CDCl₃, ppm) | |

| ~3.39 (t, 4H, -CH₂-O-CH₂-) | |

| ~1.55 (m, 4H, -O-CH₂-CH₂-) | |

| ~1.30 (m, 10H, -(CH₂)₅-) | |

| ~0.90 (t, 6H, -CH₃) | |

| ¹³C NMR (CDCl₃, ppm) | |

| ~71.0, 70.8 (-CH₂-O-CH₂-) | |

| ~31.9, 31.8, 29.7, 29.4, 26.3, 22.7, 19.4 (Alkyl chain carbons) | |

| ~14.1, 14.0 (-CH₃) | |

| IR (neat, cm⁻¹) | |

| ~2925, 2855 (C-H stretch) | |

| ~1115 (C-O-C stretch) |

Concluding Remarks

The Williamson ether synthesis remains a cornerstone of organic synthesis for the reliable formation of ethers. The use of 1-bromooctane, a primary alkyl halide, ensures that the reaction proceeds efficiently via an S(_N)2 mechanism, minimizing the potential for elimination side reactions. The protocols provided herein offer robust methods for the synthesis of octyl ethers, with the choice of base and solvent system allowing for flexibility depending on the specific alcohol substrate and laboratory conditions. Careful control of anhydrous conditions is critical when using sodium hydride to ensure high yields. The provided characterization data will aid in the confirmation of the desired ether product.

The Role of 1-Bromooctane in the Synthesis of Quaternary Ammonium Salts: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of quaternary ammonium salts (QAS) utilizing 1-bromooctane. The information compiled is intended to guide researchers in the synthesis, characterization, and application of these versatile compounds, with a particular focus on their relevance in drug development and materials science.

Introduction to Quaternary Ammonium Salts Derived from 1-Bromooctane